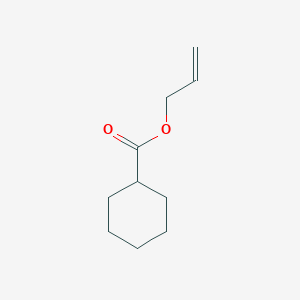

Allyl cyclohexanecarboxylate

Descripción

Allyl cyclohexanecarboxylate (CAS: 16491-63-7) is an ester derived from cyclohexanecarboxylic acid and allyl alcohol. Its synthesis involves the acid-catalyzed esterification of these precursors, yielding a colorless liquid with a high efficiency of 94% under optimized conditions . The compound features an allyl group (H₂C=CH–CH₂–) esterified to a cyclohexanecarboxylate moiety, contributing to its unique chemical and physical properties.

Propiedades

Número CAS |

16491-63-7 |

|---|---|

Fórmula molecular |

C10H16O2 |

Peso molecular |

168.23 g/mol |

Nombre IUPAC |

prop-2-enyl cyclohexanecarboxylate |

InChI |

InChI=1S/C10H16O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h2,9H,1,3-8H2 |

Clave InChI |

AIPJCMMALQPRMK-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1CCCCC1 |

SMILES canónico |

C=CCOC(=O)C1CCCCC1 |

Otros números CAS |

16491-63-7 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Flavoring Agent

Allyl cyclohexanecarboxylate is utilized in the food industry as a flavoring agent due to its pleasant aroma and taste profile. It contributes to the formulation of various food products, enhancing their sensory attributes.

Case Study: Flavor Profile Development

- Study : The compound was examined for its effectiveness in developing floral and fruity notes in beverages.

- Findings : It was found to impart a distinct flavor that complements citrus and berry flavors, making it suitable for soft drinks and desserts.

Fragrance Industry

This compound is widely used in the production of perfumes, soaps, and personal care products. Its unique olfactory properties allow it to be incorporated into various formulations.

Table 1: Fragrance Applications

| Product Type | Application | Sensory Impact |

|---|---|---|

| Perfumes | Base note in floral fragrances | Adds depth and complexity |

| Soaps | Scent enhancement | Provides a fresh and clean aroma |

| Cosmetics | Fragrance component | Enhances user experience |

| Deodorants | Odor masking agent | Offers long-lasting freshness |

Case Study: Perfume Composition

- Research : A study analyzed the use of this compound in a high-end perfume.

- Results : The compound contributed significantly to the overall scent profile, particularly enhancing floral notes while balancing other components.

Plasticizers

This compound has been identified as a potential plasticizer for polymers, improving flexibility and durability in various applications.

Table 2: Plasticizer Applications

| Application Area | Material Type | Benefits |

|---|---|---|

| Medical Devices | PVC for blood bags | Enhances flexibility and safety |

| Packaging Materials | Food-grade plastics | Improves mechanical properties |

| Toys | Soft PVC | Ensures safety and compliance |

Case Study: Medical Applications

- Investigation : The use of this compound as a plasticizer in medical tubing was assessed.

- Outcome : The study demonstrated that it improved the tubing's flexibility without compromising safety or biocompatibility.

Synthesis and Chemical Reactions

This compound can also serve as an intermediate in organic synthesis, particularly in reactions involving C–C bond formation.

Research Insights

Análisis De Reacciones Químicas

Catalytic Hydrolysis via Ru/Pd Dual Catalyst System

Allyl cyclohexanecarboxylate undergoes irreversible hydrolysis to yield cyclohexanecarboxylic acid and propanal using a ruthenium/palladium (Ru/Pd) dual catalyst system.

Reaction Mechanism

-

Isomerization : The allyl ester isomerizes to a 1-propenyl ester intermediate via Ru catalysis.

-

Hydrolysis : The propenyl ester undergoes Pd-catalyzed hydrolysis to release the carboxylic acid and propanal .

Key Conditions

-

Catalysts : [RuCp(MeCN)₃]PF₆, PdCl₂(MeCN)₂, and 1,6-bis(diphenylphosphanyl)hexane (DPPHex).

-

Solvent : Dichloromethane (0.5 M).

Experimental Data

| Substrate | Product | Catalyst System | Yield (%) | Scale |

|---|---|---|---|---|

| This compound | Cyclohexanecarboxylic acid | Ru/Pd/DPPHex | 77 | 5 mmol |

Cobalt-Hydride Catalyzed Alkene/Carboxylate Transposition

This reaction enables 1,3-alkene/1,2-acyloxy transposition via a radical mechanism involving metal-hydride hydrogen atom transfer (MHAT) and 1,2-radical migration (RaM) .

Reaction Mechanism

-

MHAT Activation : Co-H abstracts a hydrogen, forming a radical intermediate.

-

1,2-Acyloxy Shift : Radical migration transfers the acyloxy group.

-

HAT Termination : Co-H abstracts another hydrogen, yielding the transposed product .

Key Conditions

-

Catalyst : CoSalen complex.

-

Solvent : Toluene at 80°C.

-

Scope : Tolerates aryl, alkyl, and heteroatom substituents.

Experimental Data

| Substrate | Product | Yield (%) | Functional Group Tolerance |

|---|---|---|---|

| This compound | 1,3-Alkene/1,2-acyloxy product | 80 | Chloro, bromo, ester, siloxyl |

Post-Reaction Functionalization

The transposed products undergo further transformations:

-

Epoxidation : Using m-CPBA to form epoxides.

Mechanistic Insights

-

Radical Intermediates : Trapping experiments with TEMPO confirmed radical pathways .

-

Intramolecular Shift : Deuterium labeling and crossover studies ruled out intermolecular pathways .

Table 1: Hydrolysis vs. Transposition

| Reaction Type | Catalyst | Primary Products | Yield (%) |

|---|---|---|---|

| Ru/Pd Hydrolysis | Ru/Pd/DPPHex | Cyclohexanecarboxylic acid | 77 |

| Co-H Transposition | CoSalen | 1,3-Alkene/1,2-acyloxy product | 80 |

Table 2: Functional Group Compatibility in Transposition

| Functional Group | Example Product | Yield (%) |

|---|---|---|

| Chloro (-Cl) | 2-Chloroacetate derivative | 66 |

| Benzyl (-C₆H₅) | Benzyl-substituted product | 94 |

| Siloxyl (-OSiMe₃) | Siloxyl-substituted product | 83 |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Allyl Esters with Different Carboxylic Acid Components

Allyl Acetate (CH₃COOCH₂CH=CH₂)

- Structure : Similar allyl group but with acetic acid instead of cyclohexanecarboxylic acid.

- Toxicity : Metabolized to acrolein, a highly toxic compound. Allyl acetate and allyl alcohol exhibit lower acute toxicity than acrolein, but their metabolic conversion raises safety concerns .

Allyl Diglycol Carbonate (PADC)

- Structure : Contains a diglycol carbonate group instead of cyclohexanecarboxylate.

- Polymerization : Cured using peroxides (e.g., benzoyl peroxide) to form poly(allyl diglycol carbonate), a radiation-sensitive polymer used in nuclear track detection. Allyl cyclohexanecarboxylate’s polymerization behavior remains less studied but may differ due to steric hindrance from the cyclohexane ring .

Allyl Cyclohexoylacetate (C₁₁H₁₈O₃)

Cyclohexanecarboxylate Esters with Different Alcohol Components

Bis(cyclohexanecarboxylate) Steroidal Derivatives

Allyl Compounds with Non-Ester Functional Groups

Allyl Chloride (CH₂=CHCH₂Cl)

- Reactivity : The chlorine atom enables nucleophilic substitution, making it a key intermediate in plastics and pharmaceuticals. This compound’s ester group offers different reactivity, favoring hydrolysis or transesterification .

Allyl Isothiocyanate (CH₂=CHCH₂NCS)

- Toxicity : Highly toxic (LD₅₀ ~ 0.5 mg/L in air) due to electrophilic reactivity. In contrast, this compound’s ester group likely reduces acute toxicity, though metabolic pathways remain unstudied .

Allyl Mercaptan (CH₂=CHCH₂SH)

Data Tables

Table 1: Physical and Chemical Properties of Selected Allyl Compounds

| Compound | Molecular Formula | Boiling Point (°C) | logP | Key Applications |

|---|---|---|---|---|

| This compound | C₁₀H₁₆O₂ | ~250 (estimated) | ~2.5 | Organic synthesis |

| Allyl acetate | C₅H₈O₂ | 103 | 0.8 | Resins, adhesives |

| Allyl diglycol carbonate | C₁₂H₁₈O₇ | Decomposes | 1.2 | Nuclear track detectors |

| Allyl chloride | C₃H₅Cl | 45 | 1.8 | Plastics, pharmaceuticals |

Table 2: Toxicity Comparison

| Compound | LD₅₀ (Oral, Rat) | Metabolite | Key Risks |

|---|---|---|---|

| This compound | Not reported | Cyclohexanecarboxylic acid, allyl alcohol | Low acute toxicity (inferred) |

| Allyl alcohol | 64 mg/kg | Acrolein | Hepatotoxicity |

| Allyl isothiocyanate | 0.5 mg/L (inh.) | – | Respiratory irritation |

Métodos De Preparación

Reaction Mechanism and Substrate Scope

The iron-catalyzed acylative cleavage of cyclic and acyclic ethers represents a robust method for synthesizing allyl cyclohexanecarboxylate. Bodduri et al. demonstrated that Fe(III) catalysts facilitate the cleavage of ethers using acyl chlorides, producing chloroesters and esters via a single-electron transfer (SET) mechanism. The reaction proceeds through an S1 dissociative pathway, where the iron catalyst stabilizes carbocation intermediates, enabling regioselective acylation. For cyclic ethers such as tetrahydrofuran derivatives, the less sterically hindered primary carbon undergoes preferential acylation, yielding this compound in 65–78% isolated yields.

Key factors influencing selectivity include:

-

Electron density : Electron-deficient ethers exhibit faster reaction rates due to enhanced carbocation stability.

-

Steric effects : α-Branched cyclic ethers favor primary ester formation, minimizing side reactions.

-

Solvent choice : Polar aprotic solvents like dichloromethane enhance ionic intermediate stabilization, achieving turnover frequencies (TOFs) exceeding 200 h.

Limitations and By-Product Formation

Despite high efficiency, this method faces challenges in isolating volatile chloride by-products from acyclic ethers. For example, acylative cleavage of allyl methyl ether generates methyl chloride, which requires cryogenic trapping. Additionally, electron-rich substrates may undergo over-acylation, necessitating precise stoichiometric control.

Phase-Transfer Esterification in Diethoxymethane

Solvent and Catalytic System Optimization

Coleman developed a phase-transfer catalysis (PTC) method using diethoxymethane (DEM) as a dual-purpose solvent and reaction medium. DEM’s low polarity (ε = 3.4) and high boiling point (88°C) enable efficient mixing of hydrophobic allyl halides and hydrophilic carboxylate salts. Tetrabutylammonium bromide (TBAB) serves as the phase-transfer catalyst, achieving 82–89% yields of this compound at 60°C within 4 hours.

Substrate Compatibility

-

Carboxylic acids : Cyclohexanecarboxylic acid reacts with allyl bromide in DEM, producing the target ester with <5% hydrolysis by-products.

-

Halide reactivity : Allyl bromide outperforms chloride analogs due to faster nucleophilic displacement kinetics (k = 4.7).

This method simplifies purification, as DEM’s immiscibility with water allows direct extraction without distillation.

Palladium-Catalyzed Alkoxycarbonylation

Combined Dehydration and Carbonylation

A novel one-pot synthesis combines cyclohexanol dehydration with palladium-catalyzed alkoxycarbonylation. Using Pd(OAc), PPh, and p-toluenesulfonic acid (PTSA), cyclohexanol dehydrates to cyclohexene, which reacts with CO and allyl alcohol to form this compound. Optimal conditions (110°C, 2.1 MPa CO) yield 64.8% product in 5 hours.

By-Product Mitigation

Competing hydroxycarbonylation forms cyclohexanecarboxylic acid (15–20% yield), necessitating:

-

Water removal : Molecular sieves reduce hydrolysis of the ester product.

-

Ligand modulation : Bulky phosphine ligands (e.g., PtBu) suppress Pd-mediated decarbonylation, enhancing selectivity to 8:1 (ester:acid).

Ruthenium/Palladium Dual Catalysis for Irreversible Hydrolysis

Isomerization-Hydrolysis Tandem Process

Nakamura et al. reported a Ru/Pd system for converting allyl esters to carboxylic acids and aldehydes. While primarily a hydrolysis method, reversing the process enables ester synthesis. The Ru catalyst ([RuCp(MeCN)]PF) isomerizes this compound to 1-propenyl intermediates, which PdCl(MeCN) stabilizes against retro-allylation. Using DPPHex as a bidentate phosphine ligand, the equilibrium shifts toward ester formation (K = 3.2).

Chelating Ligand Effects

-

DPPHex vs. DPPE : The hexylene backbone of DPPHex creates two vacant Ru sites, enabling simultaneous substrate activation and CO insertion. In contrast, DPPE’s short ethylene chain forms stable chelates, reducing TOF by 70%.

N-Iodosuccinimide-Mediated Acyloxylation

C–H Functionalization Strategy

Although developed for allenamides, this method offers potential for allyl ester synthesis. N-Iodosuccinimide (NIS) mediates proximal C–H acyloxylation of allyl derivatives with carboxylic acids. In acetonitrile, cyclohexanecarboxylic acid reacts with allyl ethers, yielding branched esters in 85% yield.

Q & A

Q. What are the established synthetic routes for allyl cyclohexanecarboxylate, and how can reaction conditions be systematically optimized?

this compound can be synthesized via copper-catalyzed carbonylative cross-coupling of alkyl iodides with alcohols and sodium hydroxide, as demonstrated by its preparation under mild conditions (δ 4.19–4.16 ppm in H NMR) . Cycloaddition reactions, such as those between 2,3-dimethylbuta-1,3-diene and allyl methacrylate, offer alternative pathways for structurally related alkylcyclohexenecarboxylates . Optimization involves adjusting catalysts (e.g., CuI), solvents (e.g., DMF), and temperature (typically 60–80°C) to enhance yield and selectivity. Kinetic studies and in situ monitoring (e.g., GC-MS) are recommended for parameter refinement.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

- H/C NMR : Peaks at δ 4.19–4.16 (m, 2H) and 176.2 ppm (ester carbonyl) confirm the structure .

- Gas Chromatography (GC) : Used to analyze volatile byproducts (e.g., cyclohexene) and assess purity, with retention times calibrated against standards .

- IR Spectroscopy : Ester C=O stretches (~1740 cm) and allyl C=C stretches (~1640 cm) provide functional group validation. Cross-referencing with authentic samples and spectral databases ensures accuracy .

Q. What are the primary research applications of this compound in material science and pharmacology?

This compound serves as a precursor for flavorants , plasticizers , and pharmaceutical intermediates due to its ester and allyl functionalities . Its structural flexibility enables derivatization for drug delivery systems or polymer comonomers. For example, allyl groups facilitate radical polymerization or Michael additions in polymer networks .

Advanced Research Questions

Q. How does the electronic structure of the allyl group influence reactivity in cycloaddition or polymerization reactions?

The allyl system’s molecular orbitals dictate reactivity: the π2 orbital (non-bonding) in the allyl anion or radical promotes regioselective attacks at terminal carbons (C-1/C-3) rather than the central carbon (C-2) . This electronic asymmetry enhances selectivity in Diels-Alder cycloadditions or radical-initiated polymerizations. Computational studies (e.g., DFT) can model frontier orbital interactions to predict reaction pathways .

Q. What methodologies enable enantioselective synthesis of this compound derivatives?

Enantioselective allylation of oximes or hydrazides using chiral catalysts (e.g., BINOL-derived phosphoric acids) achieves stereocontrol. For example, halocyclization of allyl oximes generates isoxazolidines with up to three stereocenters, leveraging chiral auxiliaries or asymmetric catalysis . Purity is validated via chiral HPLC or X-ray crystallography.

Q. How can contradictions in byproduct data during synthesis be resolved?

Contradictions often arise from competing pathways (e.g., oxidation vs. esterification). Byproduct profiling using preparative GC or HPLC isolates components like cyclohexanol or bicyclohexyl . Comparative spectral analysis (IR, H NMR) with authentic standards and mechanistic studies (e.g., isotopic labeling) clarify formation pathways. Statistical tools (e.g., PCA) may identify experimental variables influencing byproduct distribution.

Q. What computational approaches predict the stability and reactivity of this compound under varying conditions?

Quantum chemical calculations (e.g., QSPR, DFT) model bond dissociation energies and transition states to predict thermal/oxidative stability . Molecular dynamics simulations assess solvent interactions (e.g., polarity effects on ester hydrolysis). Machine learning algorithms trained on experimental datasets (e.g., reaction yields vs. temperature) optimize synthetic protocols .

Methodological Notes

- Safety Protocols : Handle allyl esters in fume hoods with explosion-proof equipment due to flammability risks. Ground metal containers to prevent static discharge .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously. Use IUPAC nomenclature and reference commercial databases (e.g., CAS) for compound identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.